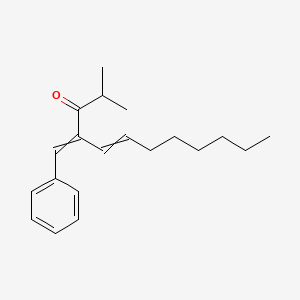
4-Benzylidene-2-methyldodec-5-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-2-methyldodec-5-en-3-one is an organic compound with the molecular formula C20H28O It is a benzylidene derivative, characterized by the presence of a benzylidene group attached to a dodecenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the condensation reaction between an enolizable carbonyl compound and benzaldehyde in the presence of a base. This reaction typically occurs in an aqueous ethanol solution using an organocatalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of green chemistry principles.
Industrial Production Methods
The use of sonochemical methods, which involve ultrasonic irradiation to promote chemical reactions, can also be explored for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-2-methyldodec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Aplicaciones Científicas De Investigación
4-Benzylidene-2-methyldodec-5-en-3-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocycles and carbocycles.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-2-methyldodec-5-en-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzylidene group can interact with cellular components, leading to various biological effects. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparación Con Compuestos Similares
4-Benzylidene-2-methyldodec-5-en-3-one can be compared with other benzylidene derivatives, such as:
- 4-Benzylidene-2-methylpent-5-en-3-one
- 4-Benzylidene-2-methylhex-5-en-3-one
- 4-Benzylidene-2-methylhept-5-en-3-one
These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
651726-66-8 |
|---|---|
Fórmula molecular |
C20H28O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-benzylidene-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H28O/c1-4-5-6-7-8-12-15-19(20(21)17(2)3)16-18-13-10-9-11-14-18/h9-17H,4-8H2,1-3H3 |
Clave InChI |
MRMOUKMPZYFRSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


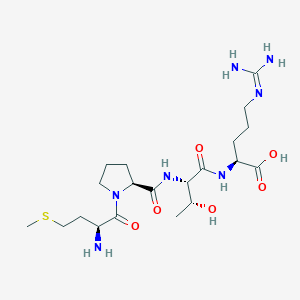



![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
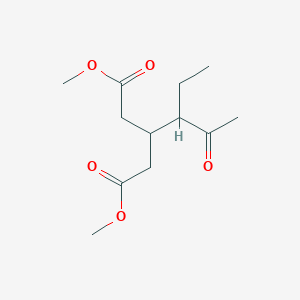
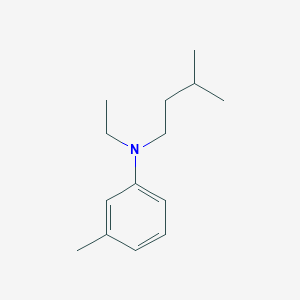

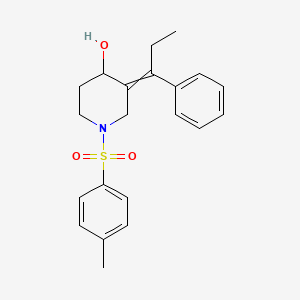
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)

![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
